molecular formula C10H15Cl2N3 B2545772 2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride CAS No. 2460755-80-8

2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride

Cat. No.: B2545772
CAS No.: 2460755-80-8
M. Wt: 248.15
InChI Key: PYUPVCKYVXBDOX-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride is a chemical compound with a complex structure that includes a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step often involves cyclization reactions starting from suitable precursors such as substituted pyridines and pyrroles. Common reagents include strong acids or bases to facilitate the cyclization process.

    Introduction of the Ethanamine Group: This step can be achieved through nucleophilic substitution reactions where an appropriate ethanamine derivative is introduced to the pyrrolo[3,2-c]pyridine core.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, making it a candidate for drug development in various therapeutic areas.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine: A structurally similar compound with slight variations in the pyridine ring.

    2-(2-Methylpyrrolo[3,2-a]pyridin-1-yl)ethanamine: Another analog with different positioning of the nitrogen atom in the pyridine ring.

Uniqueness

2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(2-methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-8-6-9-7-12-4-2-10(9)13(8)5-3-11;;/h2,4,6-7H,3,5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUPVCKYVXBDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CCN)C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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